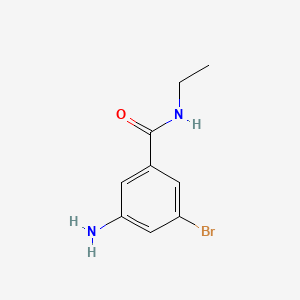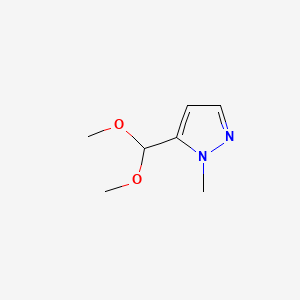![molecular formula C7H16Cl2N2 B581763 (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride CAS No. 1417789-50-4](/img/structure/B581763.png)
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride” is a chemical compound that belongs to the pyrrolidine class. It has a CAS Number of 1417789-50-4 and a molecular weight of 199.12 .
Molecular Structure Analysis
The IUPAC name of this compound is (3aS,6aS)-1-methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride . The InChI code is 1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0…/s1 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivative Formation : A study by Kawasaki et al. (2005) describes the synthesis of hexahydropyrrolo[2,3-b]indoles, which are closely related to the compound . They demonstrate a method for adding molecular diversity to the pyrrolo[2,3-b]indole ring system, which is relevant for the synthesis of various derivatives.
Chemical Transformation and Reaction Studies : Research by Funke et al. (2000) involves the transformation of chlorolactames to cyclopropylketimines and subsequent conversion to dihydropyrroles and dihydrofurans. This study provides insights into the chemical reactivity and potential transformations of pyrrole derivatives.
Alkaloid Synthesis and Isolation from Natural Sources : A study by Li et al. (2008) reports the isolation of new pyrrole alkaloids from an endophytic fungus. This research is significant for understanding the natural occurrence and synthesis of pyrrole derivatives in biological systems.
Cyclocondensation Reactions : Gupta et al. (1988) explored cyclocondensation reactions involving acylketene S,N-acetals, which are key for synthesizing pyrrolo derivatives. Their work contributes to the knowledge of synthesizing complex pyrrolo structures.
Molecular Structure Analysis : Quiroga et al. (2013) conducted a study on the molecular structure of methyl hexahydropyrrolo[3,4-c]pyrrole-1-carboxylates, revealing insights into the molecular conformation and hydrogen-bonded sheets of these compounds.
Reactions with Hydrazine Hydrate : Sarıpınar et al. (2007) investigated the reactions of pyrrole-2,3-diones with hydrazine hydrate. This study is crucial for understanding the reactivity of pyrrole derivatives under different conditions.
Safety and Hazards
Propiedades
IUPAC Name |
(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMPYDQZJSJKTJ-AUCRBCQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712342 |
Source


|
| Record name | (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1385694-44-9 |
Source


|
| Record name | (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)
![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)


![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)
![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)



![(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B581700.png)

